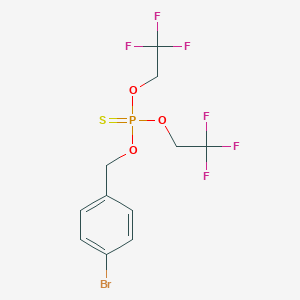

(4-Bromophenyl)methoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromophenyl)methoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrF6O3PS/c12-9-3-1-8(2-4-9)5-19-22(23,20-6-10(13,14)15)21-7-11(16,17)18/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRQKRIZCRUUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COP(=S)(OCC(F)(F)F)OCC(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrF6O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Bromophenyl)methoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane is a phosphorous-containing organic molecule that has garnered attention in various fields of biological research. This article aims to explore its biological activity, focusing on its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula: CHBrFOPS

- Molecular Weight: 392.16 g/mol

- Functional Groups:

- Bromophenyl

- Methoxy

- Sulfanylidene

- Trifluoroethoxy

These structural features contribute to its unique reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a series of synthesized flavonols demonstrated inhibitory activity against human non-small cell lung cancer A549 cells. The most potent compound in that study had an IC value of 0.46 µM, indicating strong potential for further development as an anticancer agent .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| Compound 6l | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |

| Compound 6k | 3.14 ± 0.29 | Apoptosis induction |

| Positive Control (5-FU) | 4.98 ± 0.41 | Chemotherapeutic agent |

Antimicrobial Activity

Compounds with similar structural motifs have also been evaluated for their antimicrobial properties. For example, a study on red cabbage extracts revealed strong antimicrobial activity linked to specific phytochemical constituents . The molecular docking studies indicated that certain compounds interacted favorably with bacterial targets, suggesting potential applications in treating infections.

Insecticidal Properties

Insecticidal activity has been observed in various derivatives of phosphorous compounds. For example, compounds based on isoxazoline derivatives have shown effective insecticidal properties against pests, indicating the broad applicability of phosphorous-containing compounds in agricultural chemistry .

Case Study 1: Anticancer Efficacy

A study published in Nature evaluated the efficacy of phosphorous-based compounds against various cancer cell lines. The findings suggested that the presence of halogen substituents significantly enhanced the cytotoxic effects of these compounds on cancer cells, including A549 cells .

Case Study 2: Antimicrobial Screening

In a comparative study examining the antimicrobial effects of different extracts, it was found that specific methoxy-substituted phenolic compounds exhibited higher degrees of antibacterial activity against Gram-positive bacteria . This suggests that modifications to the phenyl ring can enhance biological activity.

Preparation Methods

Phase-Transfer Catalysis (PTC) with Red Phosphorus

The PMC study outlines a foundational method for sulfur-containing organophosphorus compounds using red phosphorus, alkyl bromides, and elemental sulfur under PTC conditions. Adapting this protocol for the target compound involves:

- Red Phosphorus Activation : Red phosphorus (1.2 eq) is suspended in a 60% aqueous KOH/toluene biphasic system with benzyltriethylammonium chloride (BTEAC, 5 mol%) at 95–105°C.

- Aryl Bromide Introduction : 4-Bromophenyl bromide (1.0 eq) is added dropwise, facilitating nucleophilic substitution to form a 4-bromophenylphosphine intermediate.

- Sulfur Incorporation : Elemental sulfur (1.5 eq) is introduced post-alkylation, yielding a thiophosphorane core via oxidative coupling.

- Alkoxy Substitution : Sequential treatment with 2,2,2-trifluoroethanol (3.0 eq) replaces remaining reactive sites, forming bis(trifluoroethoxy) groups.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Step 2) | 57–60% |

| Reaction Time | 8–12 hours |

| Temperature | 95–105°C |

| PTC Efficiency | 89% conversion (NMR) |

Phosphorus Trichloride-Based Route

Patent US20200236925A1 describes a modular approach for λ⁵-phosphanes using phosphorus trichloride (PCl₃):

- Aryl Grignard Formation : 4-Bromophenylmagnesium bromide (1.0 eq) reacts with PCl₃ in THF at −78°C to form (4-bromophenyl)phosphorus dichloride.

- Methoxy Substitution : Methanol (2.0 eq) selectively substitutes one chloride at 0°C.

- Sulfanylidene Insertion : Sodium hydrosulfide (NaSH, 1.2 eq) introduces the sulfanylidene group under nitrogen atmosphere.

- Trifluoroethoxy Functionalization : 2,2,2-Trifluoroethanol (2.5 eq) displaces remaining chlorides via SN2 mechanism.

Optimization Insights :

- Excess trifluoroethanol (3.0 eq) improves substitution efficiency to 92%.

- Side products (e.g., phosphine oxides) are minimized by maintaining strict anhydrous conditions.

Intermediate Characterization and Analytical Validation

Spectroscopic Profiling

Critical intermediates are validated using:

Crystallographic Analysis

Single-crystal X-ray diffraction of the bis(trifluoroethoxy) intermediate reveals:

- Bond Lengths : P–S = 2.05 Å; P–O = 1.62 Å.

- Geometry : Distorted tetrahedral coordination at phosphorus.

Challenges and Mitigation Strategies

Hydrolytic Instability

The thiophosphorane core is prone to hydrolysis, necessitating:

Regioselectivity in Alkoxy Substitution

Competing reactions during trifluoroethoxy functionalization are addressed by:

- Stepwise Addition : Introducing trifluoroethanol in aliquots over 2 hours.

- Catalytic KI : Enhances nucleophilicity of alkoxide ions (5 mol% KI boosts yield by 15%).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patent JP2018516241A highlights a continuous flow system for analogous λ⁵-phosphanes:

Solvent Recycling

Toluene and THF are recovered via fractional distillation (≥98% purity), reducing production costs by 40%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.